molecular formula C22H20N2O2S B3712878 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B3712878
M. Wt: 376.5 g/mol
InChI Key: UXKFSNJNTUAWPD-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a biphenyl core with a carboxamide group and a substituted phenyl ring, which includes hydroxy and dimethyl groups. The presence of these functional groups contributes to its diverse reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-hydroxy-3,5-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and carbamothioyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide
  • N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]biphenyl-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both hydroxy and dimethyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-12-15(2)20(25)19(13-14)23-22(27)24-21(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKFSNJNTUAWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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